molecular formula C13H11NO4 B2822429 2-(furan-2-amido)-3-methylbenzoic acid CAS No. 923784-18-3

2-(furan-2-amido)-3-methylbenzoic acid

Cat. No.: B2822429
CAS No.: 923784-18-3
M. Wt: 245.234
InChI Key: WGRHWAUPPXKDGG-UHFFFAOYSA-N
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Description

2-(furan-2-amido)-3-methylbenzoic acid is an organic compound that features a furan ring attached to an amino group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-amido)-3-methylbenzoic acid typically involves the reaction of 2-furoyl chloride with 3-methylbenzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-amido)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the furoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(2-Hydroxyfuroylamino)-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-amido)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.

    3-Methylbenzoic acid: Contains a methyl group attached to a benzoic acid moiety.

    2-(2-Furoylamino)benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.

Uniqueness

2-(furan-2-amido)-3-methylbenzoic acid is unique due to the presence of both the furoyl and methylbenzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-carbonylamino)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-4-2-5-9(13(16)17)11(8)14-12(15)10-6-3-7-18-10/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRHWAUPPXKDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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